![molecular formula C10H14N2O2 B2998435 Methyl 3-[(3-pyridinylmethyl)amino]propanoate CAS No. 33710-20-2](/img/structure/B2998435.png)

Methyl 3-[(3-pyridinylmethyl)amino]propanoate

Descripción general

Descripción

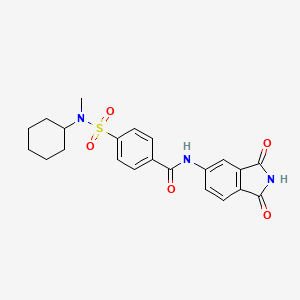

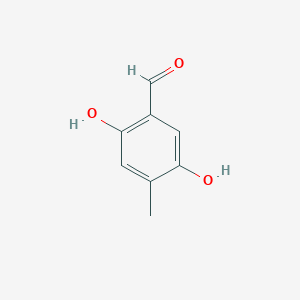

“Methyl 3-[(3-pyridinylmethyl)amino]propanoate” is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “Methyl 3-[(3-pyridinylmethyl)amino]propanoate” can be represented by the SMILES string: COC(=O)CCNCC1=CN=CC=C1 . This indicates that the compound contains a pyridine ring attached to a methylamino propanoate group.Physical And Chemical Properties Analysis

“Methyl 3-[(3-pyridinylmethyl)amino]propanoate” is a liquid at room temperature . Its IUPAC name is methyl 3-[(4-pyridinylmethyl)amino]propanoate . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación

Stereoselective Synthesis

Methyl (S)-3-amino-3-(3-pyridyl)propanoate is crucial for the synthesis of RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor. An efficient stereoselective synthesis method has been developed that includes hydrogenation of enantiomeric enamine followed by chiral auxiliary removal under mild conditions. This novel procedure employs a combination of formic acid and triethylsilane (Zhong et al., 1999).

Reactions with Nucleophiles

Research on methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates revealed their reactions with various nucleophiles, forming acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives. These findings highlight the compound's versatility in synthesizing fluorinated heterocycles (Sokolov & Aksinenko, 2010).

Analytical Applications

Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride has been used as an ion-pairing reagent in capillary electrophoresis for the separation and determination of common metal ions. This showcases its utility in environmental and pharmaceutical analyses, providing a new method for qualitative and quantitative analysis of metal ions in complex matrices (Belin & Gülaçar, 2005).

Pyrolysis Study

A study on methyl propanoate pyrolysis at low pressure revealed the primary decomposition pathways and the formation of oxygenated and hydrocarbon products. This research contributes to our understanding of the thermal decomposition mechanisms of esters, which is relevant for applications in combustion and environmental chemistry (Zhao et al., 2013).

Scale and Corrosion Inhibition

A novel biodegradable polyaspartic acid derivative was synthesized using methyl 3-amino-3-(pyridin-3-yl)propanoate, demonstrating significant scale and corrosion inhibition performance. This derivative offers an environmentally friendly solution for managing scale and corrosion in water systems, highlighting the compound's potential in industrial water treatment applications (Shi et al., 2017).

Safety And Hazards

“Methyl 3-[(3-pyridinylmethyl)amino]propanoate” is classified as a dangerous substance, with hazard statements including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

methyl 3-(pyridin-3-ylmethylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-10(13)4-6-12-8-9-3-2-5-11-7-9/h2-3,5,7,12H,4,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICHRUIARTZWPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNCC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(3-pyridinylmethyl)amino]propanoate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(6-Methylpyrazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2998360.png)

![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2998361.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2998367.png)

![2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide](/img/structure/B2998368.png)

![2-Chloro-N-[2-[4-(trifluoromethylsulfonyl)phenoxy]ethyl]propanamide](/img/structure/B2998370.png)

![3-hydroxy-3-(thiophen-2-yl)-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2998371.png)